6-amino-5-bromo-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-AMINO-5-BROMO-1-(2-FLUOROPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound belonging to the pyrimidinedione family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of amino, bromo, and fluorophenyl groups in its structure suggests potential for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-5-BROMO-1-(2-FLUOROPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. A common route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor like a β-keto ester or β-diketone, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The amino, bromo, and fluorophenyl groups can be introduced through nucleophilic substitution, halogenation, and coupling reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-5-BROMO-1-(2-FLUOROPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of the compound.
Substitution: Replacing one functional group with another.
Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a different functional group, while substitution could introduce new substituents.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Utilizing its unique chemical properties in material science.
Mechanism of Action
The mechanism of action of 6-AMINO-5-BROMO-1-(2-FLUOROPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE would involve its interaction with specific molecular targets. This could include:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Biological Pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-5-BROMO-1-(2-CHLOROPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE
- 6-AMINO-5-BROMO-1-(2-METHOXYPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE
Uniqueness
The presence of the fluorophenyl group in 6-AMINO-5-BROMO-1-(2-FLUOROPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE may confer unique properties, such as increased lipophilicity or altered electronic effects, distinguishing it from its analogs.
Properties
Molecular Formula |
C10H7BrFN3O2 |
---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
6-amino-5-bromo-1-(2-fluorophenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7BrFN3O2/c11-7-8(13)15(10(17)14-9(7)16)6-4-2-1-3-5(6)12/h1-4H,13H2,(H,14,16,17) |
InChI Key |
ONFZUOGWLNABOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C(=O)NC2=O)Br)N)F |
Origin of Product |
United States |
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